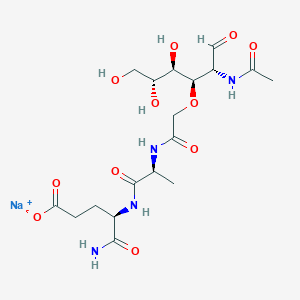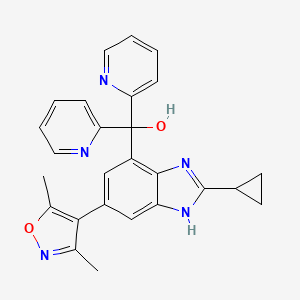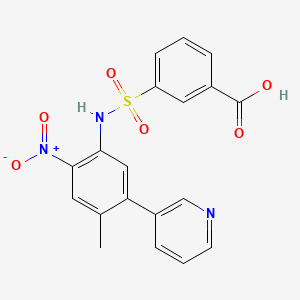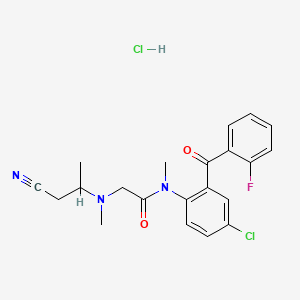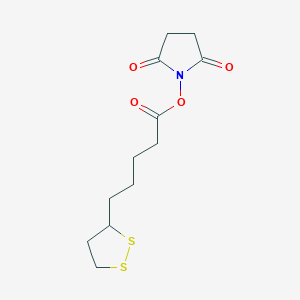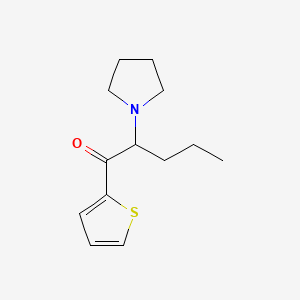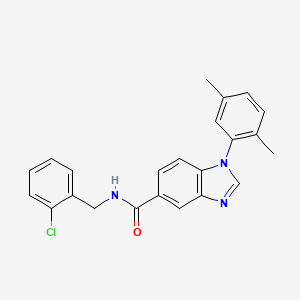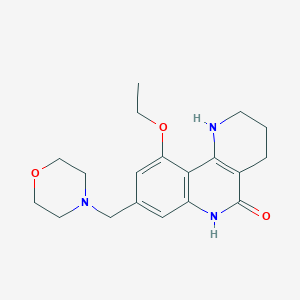
Amelparib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amelparib, also known as JPI-289, is a small molecule drug that functions as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1). This compound was initially developed by Jeil Pharmaceutical Co., Ltd. and has shown potential in the treatment of nervous system diseases and cardiovascular diseases . The molecular formula of this compound is C19H31Cl2N3O5 .
Aplicaciones Científicas De Investigación
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amelparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Amelparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound .
Mecanismo De Acción
Amelparib exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Comparación Con Compuestos Similares
Amelparib is part of a class of compounds known as PARP-1 inhibitors. Similar compounds include:
Olaparib: Another PARP-1 inhibitor used in the treatment of BRCA-mutated cancers.
Rucaparib: A PARP-1 inhibitor with applications in ovarian cancer treatment.
Niraparib: A PARP-1 inhibitor used for maintenance therapy in ovarian cancer.
Propiedades
Número CAS |
1227156-72-0 |
|---|---|
Fórmula molecular |
C19H25N3O3 |
Peso molecular |
343.42 |
Nombre IUPAC |
10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23) |
Clave InChI |
WBBZUHMHBSXBDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amelparib; JPI-289; JPI 289; JPI289. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


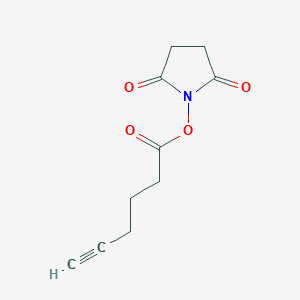
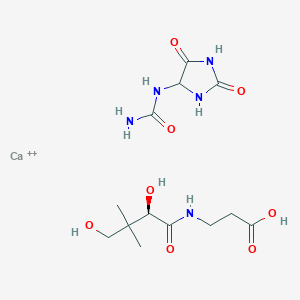
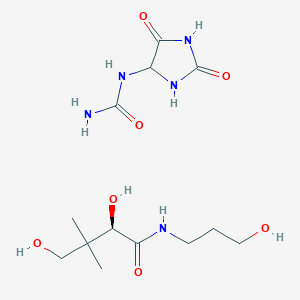
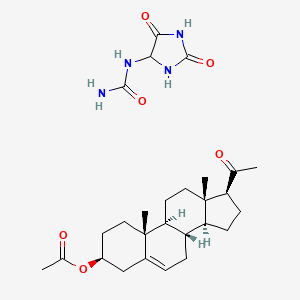
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
